molecular formula C16H19NO4 B13414518 6Alpha-Noroxymorphol

6Alpha-Noroxymorphol

Cat. No.: B13414518
M. Wt: 289.33 g/mol
InChI Key: LCJODGWVVKGCPX-DCIASYOESA-N
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Description

6Alpha-Noroxymorphol, also known as (5α,6α)-4,5-Epoxymorphinan-3,6,14-triol, is a derivative of morphine. It is a semi-synthetic opioid that has been studied for its potential applications in pain management and other medical fields. The compound is characterized by its unique chemical structure, which includes an epoxide ring and multiple hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6Alpha-Noroxymorphol typically involves the conversion of morphine or its derivatives through a series of chemical reactions. One common method includes the N- and O-demethylation of oxycodone, followed by an anodic oxidative intramolecular cyclization. This process is often carried out in acetonitrile with formic acid and triethylamine as reagents, and a ruthenium-based catalyst .

Industrial Production Methods

Industrial production of this compound may involve scalable flow electrolysis cells to improve reaction throughput and yield. This method is considered more sustainable and safer compared to traditional processes that use harmful reagents like alkyl chloroformates .

Chemical Reactions Analysis

Types of Reactions

6Alpha-Noroxymorphol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the epoxide ring or hydroxyl groups.

    Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like acetic anhydride and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various morphinan derivatives, which can have different pharmacological properties .

Scientific Research Applications

Mechanism of Action

6Alpha-Noroxymorphol exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding, it activates G-protein-coupled receptors, leading to a cascade of intracellular events that result in analgesia and other effects. The compound’s unique structure allows it to interact with multiple receptor subtypes, contributing to its diverse pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

  • Noroxymorphone
  • Oxymorphone
  • Naloxone
  • Naltrexone

Uniqueness

6Alpha-Noroxymorphol is unique due to its specific epoxide ring and multiple hydroxyl groups, which contribute to its distinct pharmacological properties. Unlike other similar compounds, it has a higher affinity for certain opioid receptors, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(4R,4aS,7S,7aR,12bS)-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

InChI

InChI=1S/C16H19NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-2,10-11,14,17-20H,3-7H2/t10-,11+,14-,15-,16+/m0/s1

InChI Key

LCJODGWVVKGCPX-DCIASYOESA-N

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H]([C@H]1O)OC5=C(C=C4)O)O

Canonical SMILES

C1CC2(C3CC4=C5C2(CCN3)C(C1O)OC5=C(C=C4)O)O

Origin of Product

United States

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